3-(Boc-aminomethyl)-3-amino-oxolane
Overview
Description
“3-(Boc-aminomethyl)-3-amino-oxolane” is a chemical compound that is a derivative of amino acid. It is widely employed in peptide synthesis and various biochemical and pharmaceutical applications . It serves as a fundamental building block for peptides and proteins, while also finding utility in other organic compound syntheses .
Synthesis Analysis
The synthesis of “3-(Boc-aminomethyl)-3-amino-oxolane” involves several steps. One method involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .Molecular Structure Analysis
The molecular structure of “3-(Boc-aminomethyl)-3-amino-oxolane” is complex. The ChemSpider ID for a similar compound, “3-(Boc-Aminomethyl)piperidine”, is 2036797 . The average mass of this compound is 214.305 Da and the monoisotopic mass is 214.168121 Da .Chemical Reactions Analysis
The chemical reactions involving “3-(Boc-aminomethyl)-3-amino-oxolane” are complex and involve several steps. One approach involves the use of isocyanate intermediates, which are generated in situ, to react with Grignard reagents to produce the corresponding amides .Scientific Research Applications
Catalytic Synthesis Applications :
- Chiral 3-amino-3-aryloxindoles, which are biologically active compounds, can be synthesized using a catalytic approach with isatin-derived N-Boc-protected ketimines. This process employs low catalyst loading and demonstrates high functional-group compatibility and good yields. The Boc group (tert-butoxycarbonyl) is easily deprotected, highlighting its utility in synthesis (Marques & Burke, 2016).
Applications in Peptide and Protein Synthesis :
- The Boc group is significant in the preparation of protected derivatives of amino acids, aiding in the synthesis of peptidomimetics and peptides. For example, Boc-protected 4-amino-3-(aminomethyl)benzoic acid serves as a building block for pseudopeptide synthesis (Pascal et al., 2000).
- N-Boc-protected amino acids are important in peptide synthesis due to their resistance to racemization and their usefulness in Merrifield’s solid-phase peptide synthesis (Heydari et al., 2007).
Applications in Medicinal Chemistry :
- The synthesis of 3-fluoroazetidine-3-carboxylic acid, a cyclic fluorinated beta-amino acid with high potential in medicinal chemistry, involves the use of a Boc group. This process demonstrates the versatility of Boc-protected compounds in developing novel pharmaceuticals (Van Hende et al., 2009).
Applications in Photocatalysis and Material Science :
- Research in the field of photocatalysis has explored the use of (BiO)2CO3 (BOC) in various applications such as healthcare and supercapacitors. Modification strategies for BOC, such as metal doping or forming complex heterojunctions, enhance its photocatalytic performance (Ni et al., 2016).
Applications in Drug Delivery Systems :
- Side-chain amino-acid-based block copolymers, including those with Boc-amino acid methacryloyloxyethyl ester, have been developed for drug delivery and gene transfer. These materials demonstrate the versatility of Boc-protected amino acids in biomedicine (Kumar et al., 2013).
Safety And Hazards
The safety data sheet for a similar compound, “3-(Boc-aminomethyl)benzeneboronic acid”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
Future Directions
properties
IUPAC Name |
tert-butyl N-[(3-aminooxolan-3-yl)methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-9(2,3)15-8(13)12-6-10(11)4-5-14-7-10/h4-7,11H2,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDBXYMPZBHGJJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCOC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40857398 | |
Record name | tert-Butyl [(3-aminooxolan-3-yl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40857398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Boc-aminomethyl)-3-amino-oxolane | |
CAS RN |
1158760-39-4 | |
Record name | tert-Butyl [(3-aminooxolan-3-yl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40857398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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